3-Nitrobenzalacetophenone is an organic compound with the molecular formula CHN\O. It is characterized by the presence of a nitro group at the 3-position of the benzyl moiety and an acetophenone structure. This compound is a member of the chalcone family, which are known for their diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The presence of the nitro group enhances its reactivity and biological properties compared to other chalcones.
3-Nitrobenzalacetophenone can undergo various chemical transformations:
3-Nitrobenzalacetophenone exhibits significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Its mode of action involves interaction with various protein structures, leading to changes in biological activity. The strong electron-withdrawing inductive and resonance effects of the nitro group enhance its ability to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Studies have shown that compounds like 3-nitrochalcone can modulate several signaling pathways related to disease modification, making them valuable in therapeutic applications .
The synthesis of 3-nitrobenzalacetophenone typically involves a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone, facilitated by a base such as sodium hydroxide or potassium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures. Following synthesis, purification is often achieved through recrystallization.
In industrial settings, similar principles are applied but optimized for larger-scale production, potentially utilizing continuous flow reactors and automated systems to enhance yield and purity while adhering to green chemistry principles .
3-Nitrobenzalacetophenone has several applications:
Interaction studies involving 3-nitrobenzalacetophenone have revealed its ability to inhibit specific enzymes crucial for cell signaling pathways, such as tyrosine kinases and mitogen-activated protein kinases. These interactions suggest potential therapeutic roles in treating conditions like cancer and inflammation by modulating cellular processes like apoptosis and proliferation .
Several compounds share structural similarities with 3-nitrobenzalacetophenone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminobenzalacetophenone | Amino-substituted chalcone | Enhanced biological activity due to amino group |
| 3-Methoxychalcone | Methoxy-substituted chalcone | Different electronic properties due to methoxy group |
| 3-Bromochalcone | Bromo-substituted chalcone | Increased reactivity due to bromine's electronegative nature |
The uniqueness of 3-nitrobenzalacetophenone lies in its nitro substitution, which significantly enhances its reactivity and biological activity compared to other chalcones. This makes it particularly valuable for various applications in research and industry .
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 3-Nitrobenzalacetophenone in the solid state. The crystallographic investigation of related nitro-substituted chalcones has revealed crucial structural parameters that provide insights into the molecular geometry and packing arrangements [1] [2].
The crystal structure of 3-Nitrobenzalacetophenone exhibits characteristic features typical of chalcone derivatives. The compound crystallizes in a monoclinic crystal system with the space group P2₁/c, displaying yellow crystalline morphology with a melting point of 144°C [3]. The molecular formula C₁₅H₁₁NO₃ corresponds to a molecular weight of 253.26 g/mol, confirming the presence of the nitro-substituted benzylidene moiety linked to the acetophenone backbone [3].
The X-ray analysis reveals that 3-Nitrobenzalacetophenone adopts the thermodynamically favored s-trans conformation with respect to the α,β-unsaturated carbonyl system [1]. This conformational preference is characterized by specific geometric parameters:
The s-trans conformation is stabilized by minimized steric interactions between the aromatic rings and the enone linker, while the nitro group demonstrates slight deviation from the aromatic plane with torsion angles ranging from 3.5° to 13.35° [1].
The crystal packing of 3-Nitrobenzalacetophenone is dominated by π-π stacking interactions between aromatic rings, with centroid-to-centroid distances of 3.647-3.862 Å [1]. These non-covalent interactions are supplemented by weak C-H···O hydrogen bonds involving the nitro and carbonyl groups as acceptors, contributing to the overall crystalline stability [1].
Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions within the crystal structure. The analysis reveals that π-π stacking interactions contribute approximately 6.2% of all intermolecular contacts, while C-H···O interactions account for nearly 50% of the total interactions in planar conformations [1]. The shape index property mapped on the Hirshfeld surface clearly identifies regions of close contact, with red depressions indicating favorable interactions and blue regions representing spaces between molecules [1].
Computational molecular modeling serves as a powerful complement to experimental crystallographic data, providing detailed insights into the electronic structure, conformational preferences, and molecular properties of 3-Nitrobenzalacetophenone [4] [5] [6].
DFT calculations represent the most widely employed computational approach for studying the electronic structure and properties of 3-Nitrobenzalacetophenone. The selection of appropriate functionals and basis sets is crucial for obtaining accurate results that correlate with experimental observations [4] [5].
The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has demonstrated exceptional accuracy for geometry optimization and property calculations of nitro-substituted chalcones [7] [5]. This computational combination provides:
Alternative functionals such as M06-2X with the 6-31+G(d,p) basis set have proven particularly effective for transition state calculations and systems with significant dispersion interactions [5] [6].
DFT geometry optimization reveals that 3-Nitrobenzalacetophenone preferentially adopts the s-trans conformation in the gas phase, consistent with crystallographic observations [1] [6]. The optimized geometric parameters demonstrate excellent agreement with experimental X-ray data:
Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structures as true minima on the potential energy surface [8] [9].
The electronic structure of 3-Nitrobenzalacetophenone reveals significant intramolecular charge transfer characteristics. The HOMO-LUMO gap typically ranges from 3.40-4.20 eV, indicating moderate electronic stability [10] [11]. The nitro group acts as a strong electron-withdrawing substituent, significantly lowering the LUMO energy and enhancing the electrophilic character of the molecule [11].
NBO analysis provides detailed insights into the electronic delocalization patterns within 3-Nitrobenzalacetophenone [8] [9]. The analysis reveals:
Computational analysis of conformational stability provides crucial insights into the energetic preferences and population distributions of different molecular conformations [12] [8].
Boltzmann population analysis based on relative energies reveals the distribution of conformational states at thermal equilibrium [8] [9]. For 3-Nitrobenzalacetophenone:
Several factors contribute to the conformational preferences of 3-Nitrobenzalacetophenone [12] [8]:
Implicit solvent models (such as PCM) demonstrate that solvent polarity can significantly influence conformational preferences [5] [6]. Polar solvents tend to stabilize more planar conformations that enhance dipole moments, while non-polar solvents favor conformations that minimize steric interactions.
The stereochemical configuration of 3-Nitrobenzalacetophenone is fundamentally determined by the geometric arrangement around the C=C double bond, which cannot undergo rotation without breaking the π-bond [13] [14] [15].
The α,β-unsaturated system in 3-Nitrobenzalacetophenone creates the potential for geometric isomerism, where different spatial arrangements of substituents around the double bond result in distinct stereoisomers [13] [14]. The absence of rotation around the C=C bond ensures that these isomers are separate, isolable compounds with distinct physical and chemical properties.
The systematic assignment of stereochemical configuration requires application of the Cahn-Ingold-Prelog (CIP) priority rules [13] [16] [15]. For 3-Nitrobenzalacetophenone, the priority assignments are:
The E/Z nomenclature system provides a rigorous method for describing the stereochemical configuration of 3-Nitrobenzalacetophenone based on the relative positions of the highest priority substituents [13] [14] [16].
The E-configuration (from German "entgegen" meaning "opposite") is characterized by the highest priority substituents on opposite sides of the double bond [13] [16]. For 3-Nitrobenzalacetophenone, this corresponds to:
The Z-configuration (from German "zusammen" meaning "together") would place the highest priority substituents on the same side of the double bond [13] [16]. For 3-Nitrobenzalacetophenone, this arrangement is:
Multiple experimental techniques confirm the predominant E-configuration of 3-Nitrobenzalacetophenone [1] [3]:
Several factors influence the relative stability of E and Z isomers [14] [12]:
The interconversion between E and Z isomers requires significant energy input to break the π-bond [14] [15]. Potential mechanisms include:
Several analytical techniques can distinguish between E and Z isomers [14] [16]: